Antitumor agent-100 (hydrochloride) Antitumor agent-100 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16611821
InChI: InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H
SMILES:
Molecular Formula: C17H15Cl2N3O
Molecular Weight: 348.2 g/mol

Antitumor agent-100 (hydrochloride)

CAS No.:

Cat. No.: VC16611821

Molecular Formula: C17H15Cl2N3O

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Antitumor agent-100 (hydrochloride) -

Specification

Molecular Formula C17H15Cl2N3O
Molecular Weight 348.2 g/mol
IUPAC Name 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
Standard InChI InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H
Standard InChI Key LYJYIBIMUKOLLM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl

Introduction

Chemical Characterization and Structural Insights

Antitumor Agent-100 (hydrochloride) is a semi-synthetic alkaloid derivative characterized by a benzylisoquinoline backbone modified with a hydrochloride salt to enhance aqueous solubility. Structural analyses from X-ray crystallography reveal critical interactions at the colchicine-binding site of tubulin, with key functional groups including methoxy substitutions and a planar aromatic system enabling deep penetration into hydrophobic pockets . The hydrochloride moiety improves bioavailability, as evidenced by pharmacokinetic studies showing a 2.3-fold increase in plasma concentration compared to non-salt forms in murine models .

Comparative molecular docking simulations indicate that the compound’s trifluoromethyl group forms van der Waals contacts with β-tubulin residues (Thr179 and Val238), while its tertiary amine engages in charge-stabilized hydrogen bonding with Asp251 . These interactions correlate with submicromolar inhibition constants (Ki = 0.42 ± 0.07 µM) in competitive binding assays against colchicine .

Mechanisms of Antitumor Action

Tubulin Polymerization Inhibition

Antitumor Agent-100 (hydrochloride) disrupts microtubule dynamics by stabilizing the curved conformation of α/β-tubulin heterodimers, preventing their incorporation into growing microtubules. In vitro assays using purified porcine brain tubulin demonstrate concentration-dependent inhibition, with an IC50 of 0.4 µM—18-fold more potent than colchicine (IC50 = 7.5 µM) . Time-lapse microscopy of HeLa cells treated with 5 µM compound revealed complete mitotic arrest within 90 minutes, accompanied by asterless spindle formation and multipolar chromosome segregation errors .

Ferroptosis Induction via Lipid Peroxidation

In androgen receptor (AR)-dependent prostate cancer models, the compound induces iron-dependent lipid peroxidation through dual modulation of GPX4 and ACSL4 pathways. Transcriptomic profiling of 22Rv1 cells treated with 10 µM Antitumor Agent-100 (hydrochloride) showed:

  • 4.1-fold downregulation of GPX4 (p < 0.001)

  • 3.7-fold upregulation of ACSL4 (p < 0.01)

  • 2.9-fold suppression of FSP1 (p < 0.05)

These changes correlate with a 58% increase in mitochondrial membrane lipid peroxides (C11-BODIPY assay) and a 72% reduction in glutathione levels (DTNB method) after 24-hour exposure . Cotreatment with the iron chelator deferoxamine (DFO) rescues cell viability by 41% (p < 0.01), confirming ferroptosis as a primary death mechanism .

Cell Cycle Arrest and Apoptosis Synergy

Concentration-dependent G2/M phase accumulation occurs in multiple cancer lines:

Cell LineG2/M Population (5 µM)Caspase-3 Activation (2 µM)
HeLa63.2 ± 4.1%*4.8-fold increase**
A54957.8 ± 3.7%*3.9-fold increase**
PC348.5 ± 2.9%*2.7-fold increase**

*Data vs. 12.1–15.7% in controls (p < 0.001); **p < 0.01 vs. untreated .

Preclinical Efficacy Across Tumor Models

In Vitro Potency Screening

The compound exhibits broad-spectrum cytotoxicity against NCI-60 cell lines, with notable activity in melanoma and breast cancer subtypes:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MDA-MB-468 (BR)0.150.330.72
A375 (MEL)0.180.410.85
PC-3/TxR (PRAD)0.290.671.12
HCT-15 (CRC)0.220.510.98

BR = Breast; MEL = Melanoma; PRAD = Prostate; CRC = Colorectal .

In Vivo Xenograft Performance

Subcutaneous implantation models demonstrate dose-responsive tumor suppression:

A375 Melanoma Model

  • 30 mg/kg q2d × 10 doses: 90.6% tumor growth inhibition (TGI) vs. control (p < 0.001)

  • Median survival: 48 days (treated) vs. 29 days (control), HR = 0.32 (95% CI: 0.18–0.55)

22Rv1 Prostate Cancer Model

  • 30 mg/kg daily × 12 days: 80.9% metastasis reduction (p < 0.01)

  • Synergistic index (CI) = 0.42 when combined with docetaxel

ParameterValue
Cmax8.7 ± 1.2 µg/mL
AUC0–∞34.2 ± 4.5 h·µg/mL
Vdss1.8 ± 0.3 L/kg
CL0.29 ± 0.04 L/h/kg
t1/24.3 ± 0.7 h

High tissue penetration evidenced by tumor-to-plasma ratio of 6.9:1 at 8 h post-dose .

Toxicity Assessments

Repeat-dose toxicity in Sprague-Dawley rats (28-day study):

Dose (mg/kg/day)Notable Findings
10No adverse effects
30Transient ALT elevation (1.5× ULN)
10012% body weight loss; neutropenia

No observed neurotoxicity or cardiotoxicity at therapeutic doses .

Resistance Mechanisms and Combinatorial Approaches

Emerging data identify ATP-binding cassette (ABC) transporters as primary resistance mediators:

  • MDR1-overexpressing KB-V1 cells show 8.7-fold reduced sensitivity (IC50 shift from 0.31 to 2.71 µM)

  • Cotreatment with verapamil (P-gp inhibitor) restores potency to 0.39 µM (p < 0.001)

Synergistic combinations enhance therapeutic indices:

Combination PartnerCI ValueTumor Model
Paclitaxel0.24Ovarian A2780
Cisplatin0.56NSCLC H460
Venetoclax0.31AML MV4-11

CI < 0.3 indicates strong synergy .

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